Cas no 920171-69-3 (2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide)

2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
- 2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
-
- Inchi: 1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(21,22)18-9-10-23-16-8-7-13(19-20-16)14-5-3-11-24-14/h1-8,11,18H,9-10H2
- InChI Key: YJFYEUKEGNJBIX-UHFFFAOYSA-N
- SMILES: C1(S(NCCOC2=NN=C(C3SC=CC=3)C=C2)(=O)=O)=CC=CC=C1Cl
2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2872-0132-15mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-2μmol |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-3mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-10mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-30mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-5μmol |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-1mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-25mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-2mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2872-0132-5mg |
2-chloro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide |
920171-69-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
Research Brief on 2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS: 920171-69-3)
Recent studies on the compound 2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS: 920171-69-3) have revealed promising pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory applications. This sulfonamide derivative has attracted significant attention due to its unique structural features, combining a pyridazine core with thiophene and benzenesulfonamide moieties, which contribute to its selective binding affinity towards specific biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against p38α MAP kinase, with an IC50 value of 12 nM. The research team utilized X-ray crystallography to elucidate the binding mode, revealing that the chloro-substituted benzene ring occupies the hydrophobic pocket while the sulfonamide group forms critical hydrogen bonds with the kinase's hinge region. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Further investigations into the compound's pharmacokinetic properties, reported in a recent ACS Pharmacology & Translational Science publication, indicate moderate oral bioavailability (F = 42%) and favorable tissue distribution patterns. The study employed radiolabeled versions of the compound (using 14C at the thiophene position) to track its metabolic fate, identifying the liver as the primary site of metabolism with glucuronidation being the major clearance pathway. These characteristics make it a promising candidate for further preclinical development.
Emerging research has also explored the compound's potential in oncology applications. A 2024 Nature Communications paper revealed that structural analogs of 920171-69-3 show selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated MAPK pathways. While the exact mechanism requires further elucidation, preliminary data suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by caspase-3/7 activation assays and mitochondrial membrane potential measurements.
The synthetic accessibility of this compound has been improved through recent methodological advances. A 2023 Organic Process Research & Development article described a scalable, three-step synthesis starting from commercially available 2-chlorobenzenesulfonyl chloride, with an overall yield of 68%. The optimized route features a key Pd-catalyzed coupling between the pyridazine and thiophene components, followed by a mild etherification step that preserves the sensitive sulfonamide functionality.
Current challenges in the development of 920171-69-3 derivatives include optimizing selectivity over related kinases and improving metabolic stability. Several research groups are actively working on structure-activity relationship (SAR) studies, with preliminary data suggesting that modifications at the 4-position of the thiophene ring may enhance both potency and pharmacokinetic properties. These ongoing investigations position this chemical scaffold as a versatile platform for developing novel therapeutic agents across multiple disease areas.
920171-69-3 (2-chloro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide) Related Products
- 2247103-90-6(3-[(Dimethylamino)methyl]-4-(methoxymethoxy)benzene-1-sulfonyl fluoride)
- 2229535-27-5(5-(3,3-difluorocyclobutyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 22126-97-2(4(3H)-Quinazolinone, 2-(aminomethyl)-3-phenyl-)
- 1353989-41-9([(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid)
- 1396781-52-4(N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylcyclobutanecarboxamide)
- 2411255-37-1(2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 2407531-47-7(Potassium trifluoro(4-methylpyridin-3-yl)boranuide)
- 1251569-15-9(1-(5-chloro-2-methoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine)
- 2171906-25-3(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylhexanamidoacetic acid)


